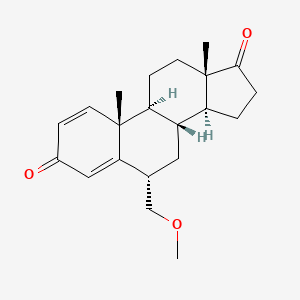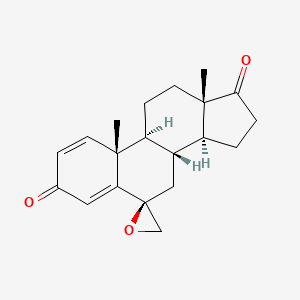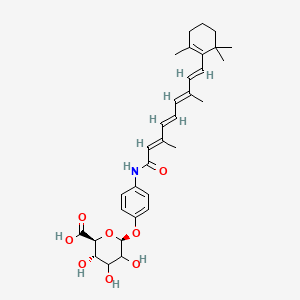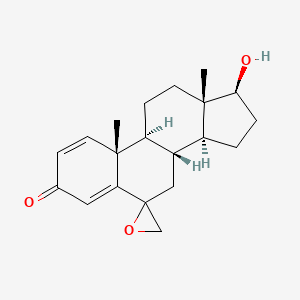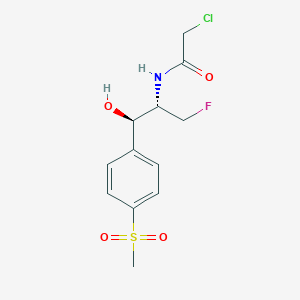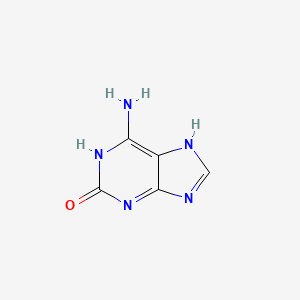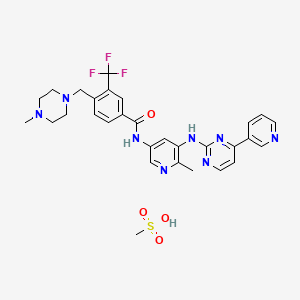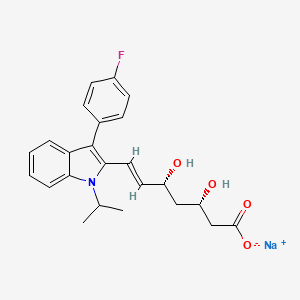
6-姜二醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Gingerdiol is a phenolic compound derived from ginger (Zingiber officinale). It is a metabolite of 6-Gingerol, one of the primary bioactive components in ginger. 6-Gingerdiol is known for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. It is a part of the gingerol family, which also includes 8-Gingerol and 10-Gingerol .
科学研究应用
6-Gingerdiol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: Studies have shown its potential in modulating biological pathways related to inflammation and oxidative stress.
Medicine: It has been investigated for its anticancer, anti-inflammatory, and antioxidant properties. It shows promise in the treatment of diseases such as cancer, diabetes, and cardiovascular diseases.
Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits
作用机制
Target of Action
6-Gingerdiol, a natural product found in ginger, has been reported to have anticancer activities . It targets many cellular molecules which promote the progression of cancer . The primary enzymes involved in the oxidized and demethylated metabolism of gingerols are CYP1A2 and CYP2C19 .
Mode of Action
6-Gingerdiol interacts with its targets, leading to a variety of changes. It has been shown to inhibit the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways . This results in a decrease in proinflammatory and an increase in anti-inflammatory cytokines .
Biochemical Pathways
6-Gingerdiol affects several biochemical pathways. It has been reported to induce cell cycle arrest and exert anti-invasive and apoptosis-promoting effects through acting on multiple signaling pathways in different types of cancer cells . It also regulates tight junction-related proteins and suppresses invasion and metastasis of pancreatic cancer cells through NF-κB inhibition via inhibition of the extracellular signal-regulated kinases (ERK) pathway .
Pharmacokinetics
The ADME properties of 6-Gingerdiol are crucial for understanding its bioavailability. It is extensively metabolized in human lung cancer cells, CL-13 mouse lung cancer cells, HCT-116 and HT-29 human colon cancer cells, and in mice . Poor oral bioavailability limits their applications due to extensive metabolism .
Result of Action
The molecular and cellular effects of 6-Gingerdiol’s action are significant. It inhibits cancer cell proliferation and induces DNA damage response, cell cycle arrest, and apoptosis in non-small cell lung cancer cells . The cell death induction was found to be the mitochondrial-dependent intrinsic apoptosis pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Gingerdiol. For instance, the phenolic composition of ginger varies depending on the type of ginger, with gingerol-related phenolic acid detected only in normal gingers . This suggests that the type of ginger and its growing conditions can impact the concentration and efficacy of 6-Gingerdiol.
生化分析
Biochemical Properties
6-Gingerdiol interacts with various enzymes and proteins, influencing biochemical reactions. For instance, it has been associated with the downregulation of the EGFR/JAK2/STAT5b signaling pathway, which plays a vital role in its anticancer ability .
Cellular Effects
6-Gingerdiol has significant effects on various types of cells and cellular processes. It has been found to inhibit cancer cell proliferation and induce DNA damage response, cell cycle arrest, and apoptosis in non-small cell lung cancer (NSCLC) cells . Moreover, it has been shown to induce cytotoxicity in cancer cells .
Molecular Mechanism
At the molecular level, 6-Gingerdiol exerts its effects through various mechanisms. It has been found to downregulate EGFR/JAK2/STAT5b signaling, upregulate p53, and downregulate PD-L1 expression . These interactions contribute to its anticancer activity.
Temporal Effects in Laboratory Settings
Over time, the effects of 6-Gingerdiol can change in laboratory settings. For instance, it has been found that both 6-Gingerdiol and its metabolites induced cytotoxicity in cancer cells after 24 hours .
Dosage Effects in Animal Models
The effects of 6-Gingerdiol can vary with different dosages in animal models. For instance, a study found that 6-Gingerdiol administration protected against pressure overload-induced cardiac hypertrophy, fibrosis, inflammation, and dysfunction in mice .
Metabolic Pathways
6-Gingerdiol is involved in various metabolic pathways. It is extensively metabolized in human lung cancer cells, mouse lung cancer cells, human colon cancer cells, and in mice . The primary enzymes involved in the oxidized and demethylated metabolism of 6-Gingerdiol are CYP1A2 and CYP2C19 .
准备方法
Synthetic Routes and Reaction Conditions
6-Gingerdiol can be synthesized through the reduction of 6-Gingerol. The reduction process involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an organic solvent like ethanol or tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of 6-Gingerdiol involves the extraction of gingerol from ginger rhizomes followed by its reduction to gingerdiol. The extraction process uses solvents like ethanol or methanol, and the reduction process is scaled up using industrial reactors. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
化学反应分析
Types of Reactions
6-Gingerdiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gingerone and other oxidized derivatives.
Reduction: Further reduction can lead to the formation of dihydrogingerdiol.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are used in substitution reactions.
Major Products Formed
Oxidation: Gingerone and other oxidized derivatives.
Reduction: Dihydrogingerdiol.
Substitution: Various substituted gingerdiol derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
6-Gingerol: The parent compound of 6-Gingerdiol, known for its pungent taste and bioactive properties.
8-Gingerol: Another member of the gingerol family with similar bioactivities but different potency.
10-Gingerol: A longer-chain gingerol with distinct bioactive properties.
6-Shogaol: A dehydrated form of 6-Gingerol with enhanced bioactivity.
6-Gingerdione: An oxidized derivative of 6-Gingerol with unique bioactivities
Uniqueness of 6-Gingerdiol
6-Gingerdiol is unique due to its specific reduction from 6-Gingerol, which imparts distinct chemical and biological properties. Its dual hydroxyl groups enhance its antioxidant capacity compared to its parent compound, 6-Gingerol. Additionally, its ability to modulate multiple biological pathways makes it a versatile compound in scientific research and potential therapeutic applications .
属性
CAS 编号 |
53318-09-5 |
|---|---|
分子式 |
C17H28O4 |
分子量 |
296.4 g/mol |
IUPAC 名称 |
(3S,5R)-1-(4-hydroxy-3-methoxyphenyl)decane-3,5-diol |
InChI |
InChI=1S/C17H28O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14-15,18-20H,3-7,9,12H2,1-2H3/t14-,15+/m1/s1 |
InChI 键 |
QYXKQNMJTHPKBP-CABCVRRESA-N |
手性 SMILES |
CCCCC[C@H](C[C@H](CCC1=CC(=C(C=C1)O)OC)O)O |
规范 SMILES |
CCCCCC(CC(CCC1=CC(=C(C=C1)O)OC)O)O |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



